molecular formula C28H27N3O3S2 B2866027 4-(AZEPANE-1-SULFONYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE CAS No. 304864-53-7

4-(AZEPANE-1-SULFONYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE

Cat. No.: B2866027
CAS No.: 304864-53-7
M. Wt: 517.66
InChI Key: BJTVJIHFNYTGHC-UHFFFAOYSA-N
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Description

4-(AZEPANE-1-SULFONYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPANE-1-SULFONYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with the appropriate thiourea and α-haloketone to form the thiazole ring.

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.

    Amidation: Coupling the sulfonylated intermediate with the appropriate amine to form the final benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the sulfonyl group.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholin-4-ylsulfonyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
  • 4-(piperidin-1-ylsulfonyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Uniqueness

The uniqueness of 4-(AZEPANE-1-SULFONYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE might lie in its specific structural features, such as the azepane ring, which could confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S2/c32-27(23-15-17-24(18-16-23)36(33,34)31-19-9-1-2-10-20-31)30-28-29-25(21-11-5-3-6-12-21)26(35-28)22-13-7-4-8-14-22/h3-8,11-18H,1-2,9-10,19-20H2,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTVJIHFNYTGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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